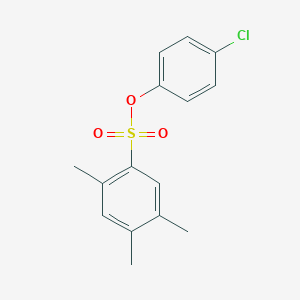
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine is a heterocyclic compound of great interest in the scientific community due to its potential applications in various fields. It is a synthetic organic compound containing a benzodiazole ring with a bromo substituent and a fluorophenyl group. It is a highly reactive compound and has been studied for its potential use in medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been studied for its potential use as an anti-cancer agent. In materials science, it has been studied for its potential use as a catalyst for the synthesis of polymers. In organic synthesis, it has been studied for its potential use as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine is not yet fully understood. However, it is believed that the compound may interact with certain enzymes and receptors in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine are not yet fully understood. However, preliminary studies have shown that the compound may have anti-cancer, anti-inflammatory, and anti-oxidant properties. It may also be able to interact with certain enzymes and receptors in the body, resulting in various biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine in lab experiments include its low cost and its ease of synthesis. The compound can be synthesized in a few hours and the reaction can be carried out in aqueous media at ambient temperature. Furthermore, the compound is highly reactive and can be used as a building block for the synthesis of complex molecules.
The main limitation of using this compound in lab experiments is its potential toxicity. The compound has not been tested for its toxicity and should be handled with care.
Direcciones Futuras
The potential applications of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine are vast and there are many possible future directions for research. These include further studies on its anti-cancer, anti-inflammatory, and anti-oxidant properties, as well as its potential use as a catalyst for the synthesis of polymers. Additionally, further studies could be done to explore its potential use in medicinal chemistry and its potential toxicity.
Métodos De Síntesis
The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine is a multi-step process. The first step involves the condensation of 2-fluorobenzaldehyde and 2-aminobenzothiazole to form a Schiff base. This is followed by the reduction of the Schiff base to form a diketone, which is then cyclized to form the desired product. The entire process is carried out in aqueous media at ambient temperature and can be completed in a few hours.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-fluorophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3O/c23-14-9-10-20-13(11-14)12-15(21-25-18-7-3-4-8-19(18)26-21)22(28-20)27-17-6-2-1-5-16(17)24/h1-12H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXXXCZHBUTYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-N-(2-fluorophenyl)-2H-chromen-2-imine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B6577754.png)
![N-{5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6577763.png)
![1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6577767.png)
![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)
![(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6577801.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)

![3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B6577838.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]adamantane-1-carboxamide](/img/structure/B6577844.png)
![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}-2,4-dimethoxybenzamide](/img/structure/B6577848.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)
![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6577857.png)